An In-Depth Technical Guide on the Basic Properties of 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one
An In-Depth Technical Guide on the Basic Properties of 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core basic properties of 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one, a compound of interest in pharmaceutical research, primarily known as an impurity of the drug Nitrazepam. This document collates available physicochemical data, outlines a probable synthetic route based on related compounds, and discusses its potential, yet largely unexplored, biological significance. The information is presented to support further research and development activities involving this quinolinone derivative.
Introduction
3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one is a heterocyclic organic compound belonging to the quinolinone class. Its chemical structure features a quinolin-2-one core substituted with an amino group at the 3-position, a nitro group at the 6-position, and a phenyl group at the 4-position. This compound is cataloged as "Nitrazepam Impurity A," indicating its association with the synthesis or degradation of the benzodiazepine drug, Nitrazepam.[1][2][3][4][5][6] The presence of amino, nitro, and phenyl functional groups on a privileged quinolinone scaffold suggests potential for diverse chemical reactivity and biological activity, making it a subject of interest for medicinal chemists and pharmacologists.
Physicochemical Properties
Currently, experimentally determined data on the basicity (pKa) and solubility of 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one are limited in publicly accessible literature. The following table summarizes computed and available data for this compound.
Table 1: Physicochemical Properties of 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one
| Property | Value | Source |
| IUPAC Name | 3-amino-6-nitro-4-phenyl-1H-quinolin-2-one | PubChem[2] |
| Synonyms | 3-Amino-6-nitro-4-phenylquinolin-2(1H)-one, Nitrazepam Impurity A | LGC Standards[7], Pharmaffiliates[4] |
| CAS Number | 36020-93-6 | PubChem[2] |
| Molecular Formula | C₁₅H₁₁N₃O₃ | PubChem[2] |
| Molecular Weight | 281.27 g/mol | PubChem[2] |
| XLogP3 | 1.9 | PubChem[2] |
| Hydrogen Bond Donor Count | 2 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[2] |
| Rotatable Bond Count | 1 | PubChem[2] |
| Exact Mass | 281.08004122 Da | PubChem[2] |
| Topological Polar Surface Area | 101 Ų | PubChem[2] |
| Heavy Atom Count | 21 | PubChem[2] |
Note on Solubility: While specific experimental solubility data is not available, the general solubility of aromatic nitro compounds can be referenced. Lower molecular weight nitroalkanes are sparingly soluble in water, while higher nitroalkanes and aromatic nitro compounds are generally insoluble in water but readily soluble in many organic solvents.[8][9][10] Given its aromatic nature and the presence of a non-polar phenyl group, 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one is expected to have low solubility in water and better solubility in organic solvents like ethanol, ether, and benzene.[11]
Experimental Protocols
Synthesis
A detailed, validated experimental protocol for the synthesis of 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one is not explicitly described in the reviewed literature. However, a plausible synthetic route can be inferred from the well-established Friedländer annulation, which is a common method for synthesizing quinolines. This would likely involve the condensation of a 2-aminobenzaldehyde or 2-aminoketone derivative with a compound containing an active methylene group.
A potential starting material for this synthesis is 2-amino-5-nitrobenzophenone, which is a known degradation product of Nitrazepam.[1][12] The general workflow for a potential synthesis is outlined below.
General Protocol (Hypothetical):
-
Reaction Setup: To a solution of 2-amino-5-nitrobenzophenone in a suitable solvent (e.g., ethanol), add an equimolar amount of an active methylene compound (e.g., ethyl cyanoacetate) and a catalytic amount of a base (e.g., piperidine or sodium ethoxide).
-
Reaction: Heat the mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography.
-
Work-up: After completion, cool the reaction mixture and pour it into acidified water to precipitate the crude product.
-
Purification: Collect the solid by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the final product.
Note: This is a generalized protocol and would require optimization of reaction conditions, including solvent, base, temperature, and reaction time.
Reactivity and Basic Properties
The basicity of 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one is primarily attributed to the amino group at the 3-position. The lone pair of electrons on the nitrogen atom can accept a proton. However, the basicity is expected to be relatively weak due to the electron-withdrawing effects of the adjacent carbonyl group and the nitro group on the quinoline ring system. The phenyl group at the 4-position may also influence the electronic properties of the molecule.
The reactivity of this compound will be dictated by its functional groups:
-
Amino Group: The amino group can undergo typical reactions such as acylation, alkylation, and diazotization.
-
Nitro Group: The nitro group can be reduced to an amino group, which would significantly alter the properties of the molecule.
-
Quinolinone Ring: The ring system can potentially undergo electrophilic substitution reactions, with the positions of substitution being influenced by the existing substituents.
Biological Activity and Signaling Pathways
There is currently no specific information in the scientific literature detailing the biological activity or the signaling pathways affected by 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one. However, the quinolinone scaffold is present in many biologically active compounds, and derivatives have been investigated for various therapeutic applications, including as anticancer agents and kinase inhibitors.[13][14][15][16][17]
Given its structural similarity to other kinase inhibitors, it is plausible that this compound could interact with the ATP-binding site of certain kinases. The general mechanism for such an interaction is depicted below.
Further experimental investigation is required to determine if 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one exhibits any significant biological activity and to elucidate its mechanism of action.
Conclusion
3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one remains a sparsely characterized compound, primarily identified as a pharmaceutical impurity. While its fundamental physicochemical properties can be estimated, a significant gap exists in the experimental data regarding its basicity, solubility, and specific biological functions. The synthetic route proposed herein provides a logical starting point for its preparation to enable further studies. Given the established biological importance of the quinolinone scaffold, a thorough investigation into the pharmacological profile of this particular derivative is warranted. This guide serves as a foundational resource to stimulate and support such future research endeavors.
References
- 1. Elucidation of Degradation Behavior of Nitrazepam, a Benzodiazepine Drug, under Basic Conditions: Study on Degradability of Drugs in Stomach (IV) [jstage.jst.go.jp]
- 2. 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one | C15H11N3O3 | CID 5378140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. veeprho.com [veeprho.com]
- 6. 3-Amino-6-nitro-4-phenyl-2(H)-quinolinone [lgcstandards.com]
- 7. 3-Amino-6-nitro-4-phenyl-2(H)-quinolinone [lgcstandards.com]
- 8. lkouniv.ac.in [lkouniv.ac.in]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. api.samdc.edu.in [api.samdc.edu.in]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. Elucidation of Degradation Behavior of Nitrazepam, a Benzodiazepine Drug, under Basic Conditions: Study on Degradability of Drugs in Stomach (IV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]

